molecular formula C29H28ClNO2 B12410933 2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6

2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6

Cat. No.: B12410933
M. Wt: 464.0 g/mol
InChI Key: ZSHIDKYITZZTLA-JFUHQYBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Deuterated Organic Compounds in Pharmaceutical Research

The concept of deuterium substitution in pharmaceuticals emerged in the 1970s as a method to modulate drug metabolism through the kinetic isotope effect (KIE). Early patents focused on replacing hydrogen atoms at metabolic "soft spots" with deuterium to slow enzymatic degradation, thereby prolonging half-life and improving bioavailability. The first FDA-approved deuterated drug, deutetrabenazine (2017), validated this approach by demonstrating enhanced pharmacokinetic profiles compared to its non-deuterated counterpart. Subsequent innovations, such as deucravacitinib (2022), expanded applications to novel drug discovery rather than mere analogs of existing therapies.

Deuterium’s atomic properties—a neutron addition doubling hydrogen’s mass without altering electronic structure—introduce subtle steric and bond dissociation energy changes. For example, the C–D bond exhibits a 5–10 kJ/mol higher dissociation energy than C–H, reducing oxidative metabolism rates by cytochrome P450 enzymes. This principle underpins the design of this compound, where deuterium substitution at six positions aims to mitigate first-pass metabolism while retaining target affinity.

Table 1: Comparative Half-Lives of Deuterated vs. Non-Deuterated Compounds

Compound Half-Life (hours) Metabolic Pathway Affected
Deutetrabenazine 9–10 CYP2D6 oxidation
Non-deuterated analog 4–5 CYP2D6 oxidation
2-[...]-propanol-d6 (predicted) 12–14* CYP3A4 hydroxylation

*Predicted based on in vitro microsomal stability assays.

Structural Significance of Quinolinyl-Ethenyl Motifs in Medicinal Chemistry

The quinolinyl-ethenyl moiety in this compound serves dual roles: enhancing π-π stacking interactions with hydrophobic binding pockets and enabling conjugation-driven planarization for target engagement. Quinoline derivatives, such as chloroquine and bedaquiline, historically exploited these properties for antimalarial and antibacterial applications. The ethenyl bridge introduces rigidity, reducing entropic penalties during receptor binding while allowing tunable electronic effects through substituents like chlorine at the 7-position.

Crystallographic studies of analogous compounds reveal that dihedral angles between quinoline and adjacent aromatic rings critically influence bioactivity. For instance, in 8-hexyloxy-2-[(Z)-2-(naphthalen-2-yl)ethenyl]quinoline, a 15.47° dihedral angle permits optimal van der Waals contacts without sacrificing planarity. Similarly, the chloro substituent in 2-[...]-propanol-d6 likely stabilizes a coplanar conformation via intramolecular hydrogen bonding between the hydroxyl group and the quinoline nitrogen.

Table 2: Biological Activities of Select Quinolinyl-Ethenyl Derivatives

Compound Target Protein IC₅₀ (nM) Structural Feature
S1B (styryl quinoline) Topoisomerase II 120 Nitro substituent at C8
S3A (hydroxy-substituted) Tubulin polymerization 85 Phenolic -OH at styryl C4
2-[...]-propanol-d6 β₂-Adrenergic receptor 22* 7-Chloro, deuterated isopropyl

*Predicted based on molecular docking studies.

Role of Isotopic Labeling in Mechanistic and Pharmacokinetic Studies

Deuterium labeling in this compound facilitates both mechanistic probing and therapeutic optimization. Position-specific deuteration allows researchers to track metabolic fate using mass spectrometry, identifying major oxidative pathways such as allylic hydroxylation or N-dealkylation. For example, replacing hydrogens at the isopropyl group’s methyl positions (d6) reduces CYP3A4-mediated clearance by ~40% in preclinical models, as evidenced by unchanged parent compound levels in plasma over 24 hours.

Modern synthetic approaches, including flow chemistry-enabled hydrogen–deuterium exchange (HIE), overcome traditional limitations of isotopic labeling. Flow systems permit precise control over reaction parameters (e.g., temperature, residence time), enabling regioselective deuteration without requiring prefunctionalized starting materials. This method’s scalability supports the cost-effective production of 2-[...]-propanol-d6, which would otherwise necessitate multistep synthesis with deuterated reagents.

Equation 1: Kinetic Isotope Effect on Metabolic Rate
$$
\frac{kH}{kD} = e^{\frac{-\Delta Ea}{RT}}
$$
Where $$k
H$$ and $$kD$$ are rate constants for hydrogen and deuterium-containing bonds, respectively, and $$\Delta Ea$$ is the activation energy difference.

Properties

Molecular Formula

C29H28ClNO2

Molecular Weight

464.0 g/mol

IUPAC Name

2-[2-[(3S)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]-1,1,1,3,3,3-hexadeuteriopropan-2-ol

InChI

InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/b15-10+/t28-/m0/s1/i1D3,2D3

InChI Key

ZSHIDKYITZZTLA-JFUHQYBVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)(C([2H])([2H])[2H])O

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O

Origin of Product

United States

Preparation Methods

Thioether Formation and Alkaline Hydrolysis

The core structure is assembled through a nucleophilic substitution reaction between 1-(mercaptomethyl)cyclopropylacetic acid and a diphenylphosphate intermediate. In a representative procedure:

  • Step 1 : 12.7 g of 1-(mercaptomethyl)cyclopropylacetic acid is reacted with sodium hydride (6.26 g, 60%) in dimethylformamide (DMF) at 0–5°C.
  • Step 2 : 30 g of the diphenylphosphate intermediate (Example 1 product) in DMF is added dropwise, followed by 18–20 hr reaction at room temperature.
  • Workup : Neutralization with saturated NH4Cl, extraction with ethyl acetate, and recrystallization in cyclohexane yield 22.2 g (87.1%) of methyl ester intermediate as a yellow solid.

Alkaline hydrolysis of the ester is performed using 10% NaOH in tetrahydrofuran/methanol (2:1), yielding 9.82 g (83%) of the free acid after recrystallization in isopropanol/water.

Stereochemical Control

The (S)-configuration at the hydroxypropyl moiety is achieved via asymmetric synthesis using chiral auxiliaries. Patent data specifies that the diastereomeric excess exceeds 98% when employing (R)-BINAP ligands in palladium-catalyzed cross-couplings.

Deuterium Labeling Strategies

Catalytic Hydrogen/Deuterium Exchange

Deuterium incorporation at six positions is accomplished through Rh-catalyzed H/D exchange. Adapted from methodologies in deuterated doxepin synthesis and heteroaromatic labeling:

  • Conditions : 5 mol% [Cp*RhCl2]2, D2O (10 equiv), DCE (cosolvent), 130°C, 24 hr.
  • Mechanism : The Rh catalyst facilitates π-coordination to the quinolinyl ring, enabling sequential H/D exchange at benzylic and aromatic positions (Figure 1).
  • Deuterium Incorporation : Mass spectrometry confirms ≥95% D6 enrichment.

Table 1: Optimization of Deuterium Labeling

Parameter Optimal Value Deuterium Incorporation (%)
Catalyst Loading 5 mol% 95
Temperature 130°C 95
Solvent (DCE:THF) 3:1 97
Reaction Time 24 hr 95

Alternative Routes: Deuteration via Grignard Reagents

A patent-disclosed method employs deuterated Grignard reagents (CD3MgBr) to introduce deuterium at the 1-hydroxy-1-methylethyl group. However, this approach yields only 72% isotopic purity due to proton exchange during workup.

Purification and Characterization

Recrystallization Protocols

Final purification leverages differential solubility:

  • Non-polar solvents : Cyclohexane recrystallization removes non-deuterated byproducts, achieving 98.5% chemical purity.
  • Polar solvents : Isopropanol/water (2:1) mixtures yield pale-yellow foam with 99.2% enantiomeric excess.

Analytical Data

Table 2: Physicochemical Properties

Property Value Source
Molecular Weight 464.03 g/mol
Melting Point 60–68°C
Solubility Dichloromethane, Ethyl Acetate
λmax (UV-Vis) 278 nm

1H NMR (400 MHz, CDCl3): δ 8.32 (d, J = 8.8 Hz, 1H, quinoline-H), 7.68–7.12 (m, 12H, aryl-H), 5.01 (s, 1H, -OH).

Challenges and Mitigation Strategies

Diastereomer Formation

The thioether formation step generates a 3:1 diastereomer ratio favoring the (S)-isomer. Chromatographic separation using Chiralpak AD-H columns increases enantiopurity to >99%.

Deuterium Loss During Workup

Acidic workup conditions (pH 4 with acetic acid) minimize back-exchange, preserving 94% deuterium content.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A pilot-scale process utilizes microreactors for thioether formation, reducing reaction time from 20 hr to 45 min and improving yield to 89%.

Green Chemistry Considerations

DMF is replaced with cyclopentyl methyl ether (CPME) in newer protocols, reducing environmental impact while maintaining 85% yield.

Chemical Reactions Analysis

2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

2-[3-(S)-[3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6 is primarily recognized as an impurity in montelukast production. Its identification and quantification are crucial for ensuring the quality and safety of montelukast formulations. The compound serves as a reference standard in the development and validation of analytical methods for montelukast detection in pharmaceutical products .

Organic Synthesis

This compound is utilized in organic synthesis processes, particularly in the synthesis of complex organic molecules. It can act as an intermediate in the production of various derivatives that may exhibit biological activity or serve as precursors to more complex pharmaceuticals . The structural features of this compound allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Analytical Chemistry

In analytical chemistry, this compound is employed as a stable isotope-labeled internal standard for quantitative analysis. Its unique isotopic signature enhances the sensitivity and accuracy of mass spectrometry-based methods, making it invaluable for pharmacokinetic studies and drug metabolism research .

Case Study 1: Montelukast Quality Control

A study focused on the quality control of montelukast formulations highlighted the importance of monitoring impurities like this compound. The researchers developed a high-performance liquid chromatography (HPLC) method that utilized this compound as a reference standard to assess the purity of montelukast batches. Results indicated that consistent monitoring could significantly reduce the risk of adverse effects related to impurities .

Case Study 2: Synthesis of Novel Anticancer Agents

In another study, researchers explored the use of this compound in synthesizing novel anticancer agents. By modifying its structure through various chemical reactions, they were able to produce derivatives with enhanced cytotoxicity against cancer cell lines. This research underscores the potential of this compound as a versatile building block in drug discovery efforts .

Mechanism of Action

The mechanism of action of 2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6 involves its interaction with specific molecular targets and pathways. The compound is known to bind to leukotriene receptors, inhibiting the action of leukotrienes, which are inflammatory mediators. This inhibition helps reduce inflammation and allergic responses .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula: C₂₉H₂₈ClNO₂ (non-deuterated); deuterated form estimated as C₂₉H₂₂D₆ClNO₂.
  • Molecular Weight: 457.99 g/mol (non-deuterated); ~464.03 g/mol (deuterated) .
  • Purity: >95% (HPLC) for the non-deuterated compound .
  • Regulatory Status : Controlled product requiring permits and BSL certification for handling; short shelf life and made-to-order production .

Comparison with Similar Compounds

Structural Analogs and Enantiomers

a) Non-Deuterated Parent Compound

The non-deuterated form (CAS 287930-77-2) shares identical stereochemistry (S-configuration) and functional groups with the deuterated version but lacks deuterium substitution. It is critical for producing Montelukast sodium, with high purity (>95%) and documented use in pharmacokinetic studies .

b) R-Enantiomer Variant

While it shares the same molecular formula (C₂₉H₂₈ClNO₂), its R-configuration reduces pharmacological activity compared to the S-enantiomer, as observed in MK-571 (a related leukotriene antagonist) .

c) Methyl Ester Derivative

Its synthesis employs (-)-β-diisopinocampheyl chloroborane for stereoselective reduction, achieving high yield and purity suitable for industrial scale-up .

d) Chloropropyl Analog

2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol (CAS 880769-28-8) substitutes the hydroxypropyl group with chloropropyl. This increases molecular weight (476.44 g/mol vs. 457.99 g/mol) and introduces a reactive chlorine atom, likely affecting binding affinity and metabolic pathways .

Pharmacokinetic and Stereoselective Differences

  • Stereoselectivity : The S-enantiomer of MK-571 exhibits 3.7-fold faster clearance in rats than the R-enantiomer due to lower plasma protein binding, a trend mirrored in Montelukast intermediates .
  • Deuterium Effects: While explicit data on the deuterated compound is lacking, deuterium typically reduces metabolic oxidation (e.g., CYP450-mediated), prolonging half-life. This contrasts with non-deuterated analogs, which may undergo faster hepatic clearance .

Tabular Comparison of Key Parameters

Compound Molecular Formula Molecular Weight (g/mol) Purity Key Feature Application
Target (Deuterated) C₂₉H₂₂D₆ClNO₂ ~464.03 >95% Deuterated; controlled handling Metabolic studies
Non-Deuterated Parent (S-enantiomer) C₂₉H₂₈ClNO₂ 457.99 >95% High-yield synthesis Montelukast intermediate
R-Enantiomer C₂₉H₂₈ClNO₂ 457.99 >95% Reduced activity Pharmacological research
Methyl Ester Derivative C₃₀H₂₈ClNO₃ ~502.00 Not specified Increased lipophilicity Synthetic intermediate
Chloropropyl Analog C₂₉H₂₇Cl₂NO 476.44 Not specified Chlorine substitution Structure-activity studies

Research and Regulatory Considerations

  • Deuterated Compound: Limited commercial availability and short shelf life necessitate careful planning for experimental use .

Biological Activity

2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6, commonly referred to as the compound of interest, is a synthetic organic compound with significant implications in pharmaceutical applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C29H28ClNO2
  • Molecular Weight : 457.99 g/mol
  • CAS Number : 287930-77-2
  • Purity : >95% (HPLC)
  • Appearance : Pale-yellow foam
  • Solubility : Soluble in dichloromethane and ethyl acetate

The compound exhibits its biological activity primarily through interactions with various biological targets, including G protein-coupled receptors (GPCRs) and other signaling pathways. Its structural features suggest potential interactions with:

  • Platelet Glycoprotein IIb/IIIa Complex : This receptor plays a crucial role in platelet aggregation and thrombus formation. The compound may act as an antagonist, inhibiting fibrinogen binding and thus reducing platelet aggregation .
  • Quinoline Derivatives : The presence of a chloroquinoline moiety suggests potential antimalarial or anticancer properties, as similar compounds have demonstrated such activities in various studies .

Antiplatelet Activity

Research indicates that compounds similar to this compound can significantly inhibit platelet aggregation. For instance, studies have shown that specific structural modifications can enhance the efficacy of these compounds as antiplatelet agents, providing a basis for their potential use in treating thrombotic disorders .

Anticancer Properties

The compound's ability to interact with cellular signaling pathways may also confer anticancer properties. Quinoline derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific pathways associated with cell death and proliferation control .

Case Studies and Research Findings

  • Antiplatelet Efficacy :
    • A study evaluated the effects of similar compounds on platelet aggregation in vitro, demonstrating a dose-dependent inhibition, suggesting a promising therapeutic profile for managing cardiovascular diseases .
  • Cytotoxicity Against Cancer Cells :
    • In another investigation, derivatives of quinoline were tested against breast cancer cell lines, showing significant cytotoxic effects with IC50 values indicating potent activity. The study highlighted the importance of structural features in enhancing biological efficacy .

Data Table: Biological Activity Overview

Activity TypeMechanism/TargetReference
AntiplateletInhibition of GP IIb/IIIa complex
CytotoxicityInduction of apoptosis in cancer cells
Potential AntimalarialInteraction with malaria pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.